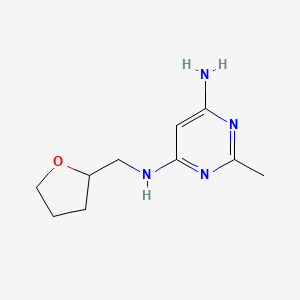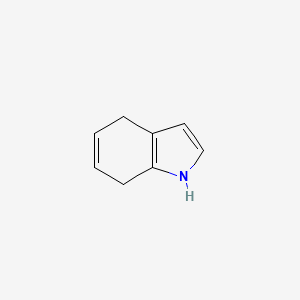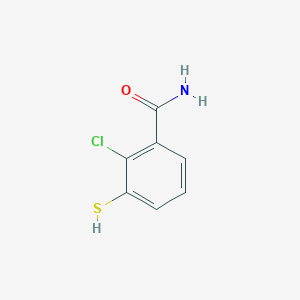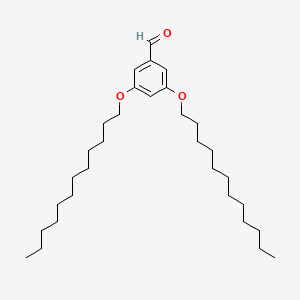
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with a dibutylamino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(dibutylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with dibutylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To ensure consistent production and quality control.
Purification steps: Such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dibutylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation products: Cyclohexanone derivatives.
Reduction products: Various amine derivatives.
Substitution products: Compounds with different functional groups replacing the dibutylamino group.
Applications De Recherche Scientifique
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(dibutylamino)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating receptor activity: Affecting signal transduction pathways.
Altering cellular processes: Influencing cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Cyclohexanone: A ketone derivative of cyclohexane.
Dibutylamine: An amine with two butyl groups.
Uniqueness
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a dibutylamino group and a hydroxyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H29NO |
|---|---|
Poids moléculaire |
227.39 g/mol |
Nom IUPAC |
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C14H29NO/c1-3-5-11-15(12-6-4-2)13-9-7-8-10-14(13)16/h13-14,16H,3-12H2,1-2H3/t13-,14-/m0/s1 |
Clé InChI |
DULGETQCDIMMED-KBPBESRZSA-N |
SMILES isomérique |
CCCCN(CCCC)[C@H]1CCCC[C@@H]1O |
SMILES canonique |
CCCCN(CCCC)C1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355049.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13355057.png)
![3-{2-[(4-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13355073.png)
![3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13355077.png)
![3-Ethyl-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355088.png)



![2,3,6,7,8,9-Hexahydro-5h-[1]benzothieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13355110.png)

![3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13355127.png)
![tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B13355133.png)
![3-(Hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B13355138.png)
